molecular formula C15H17ClN2O5 B2600718 methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate CAS No. 1903239-45-1

methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate

Cat. No.: B2600718
CAS No.: 1903239-45-1
M. Wt: 340.76
InChI Key: YZKTVQPNZFFNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate is a complex organic compound featuring a pyridine ring substituted with a chloro group and an oxolan-3-yloxy group, linked to an azetidine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the chloro and oxolan-3-yloxy substituents. The azetidine ring is then formed and linked to the pyridine ring through a carbonyl group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate
  • Methyl 1-[5-chloro-6-(tetrahydrofuran-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate
  • Methyl 1-[5-chloro-6-(dioxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxolan-3-yloxy group. This structural feature imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5/c1-21-15(20)10-6-18(7-10)14(19)9-4-12(16)13(17-5-9)23-11-2-3-22-8-11/h4-5,10-11H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKTVQPNZFFNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.